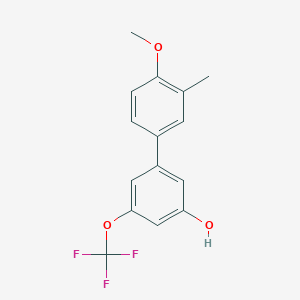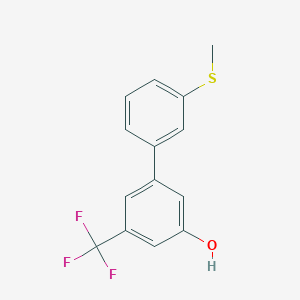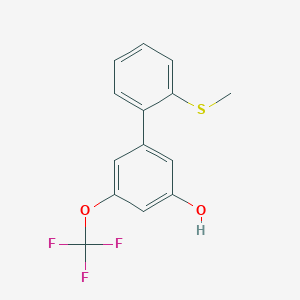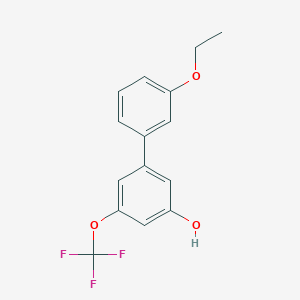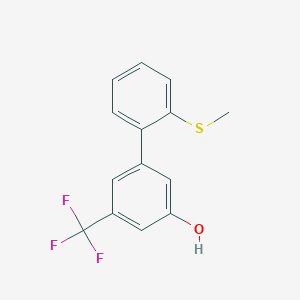
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylthiophenyl)-3-trifluoromethylphenol (MTPP) is an organic compound with a wide range of applications. It is a synthetic compound with a molecular weight of 246.26 g/mol and a melting point of 60-63°C. MTPP has been used in various fields such as agrochemicals, pharmaceuticals, and biochemistry. It is also used as an intermediate in the synthesis of a variety of compounds such as dyes, polymers, and other materials.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds such as dyes, polymers, and other materials. It is also used as a catalyst in the synthesis of organic compounds. 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. It has also been used in the synthesis of polymers and other materials.
Wirkmechanismus
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% acts as an electron donor in the Grignard reaction and as an electron acceptor in the reaction of an aldehyde or ketone with a trifluoromethyl phenol. In the Grignard reaction, the Grignard reagent donates electrons to the halogenated phenol, forming a new carbon-carbon bond. In the reaction of an aldehyde or ketone with a trifluoromethyl phenol, the trifluoromethyl phenol acts as an electron acceptor, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and to be able to reduce anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also easy to use and can be stored for long periods of time. However, it can be difficult to control the reaction conditions and the product may be contaminated with other compounds.
Zukünftige Richtungen
Future research on 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% may focus on its potential applications in the pharmaceutical and agrochemical industries. It may also be used in the synthesis of polymers and other materials. In addition, further research may be conducted to explore its potential therapeutic effects and to identify new mechanisms of action. Finally, further research may be conducted to explore its potential toxicity and to identify new ways to reduce or eliminate its toxic effects.
Synthesemethoden
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Grignard reaction, which involves the reaction of a halogenated phenol with a Grignard reagent. The reaction is carried out in an inert atmosphere and the product is isolated by chromatography. Another method is the reaction of an aldehyde or ketone with a trifluoromethyl phenol in the presence of a base. The reaction is carried out in an inert atmosphere and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3OS/c1-19-13-5-3-2-4-12(13)9-6-10(14(15,16)17)8-11(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKUEUNPQNLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










